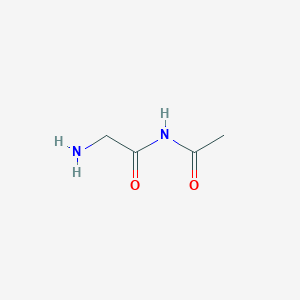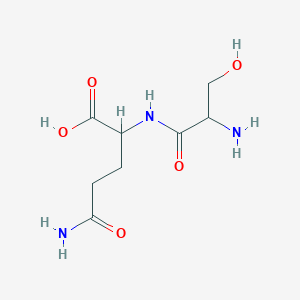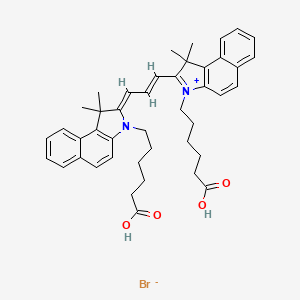
N-acetyl-2-aminoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-2-aminoacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to the nitrogen atom of 2-aminoacetamide
Preparation Methods
Synthetic Routes and Reaction Conditions: N-acetyl-2-aminoacetamide can be synthesized through several methods. One common approach involves the acetylation of 2-aminoacetamide using acetic anhydride or acetyl chloride under controlled conditions. The reaction typically takes place in the presence of a base such as pyridine or triethylamine to neutralize the generated acid by-products.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale acetylation processes. The reaction is carried out in reactors equipped with efficient mixing and temperature control systems to ensure uniformity and high yield. The product is then purified through crystallization or distillation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: N-acetyl-2-aminoacetamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, this compound can be hydrolyzed to produce acetic acid and 2-aminoacetamide.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Acetic acid, 2-aminoacetamide.
Oxidation: Oxidized derivatives of this compound.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-acetyl-2-aminoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: this compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-acetyl-2-aminoacetamide involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. This modification can influence various biochemical pathways and cellular processes, leading to the observed effects of the compound.
Comparison with Similar Compounds
N-acetylglucosamine: A derivative of glucose with an acetyl group attached to the nitrogen atom.
N-acetylcysteine: An acetylated form of the amino acid cysteine.
N-acetylmethionine: An acetylated form of the amino acid methionine.
Uniqueness: N-acetyl-2-aminoacetamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets
Properties
Molecular Formula |
C4H8N2O2 |
|---|---|
Molecular Weight |
116.12 g/mol |
IUPAC Name |
N-acetyl-2-aminoacetamide |
InChI |
InChI=1S/C4H8N2O2/c1-3(7)6-4(8)2-5/h2,5H2,1H3,(H,6,7,8) |
InChI Key |
UUBCNZXOFCAIOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12106414.png)
![(6R)-3-Methyl-8-oxo-5,5-dioxide-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicAcidDiphenylmethylEster](/img/structure/B12106422.png)
![3-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12106425.png)



![17-[5-(3,3-Dimethyloxiran-2-yl)-2,5-dimethoxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12106452.png)
![7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one](/img/structure/B12106455.png)



![Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12106490.png)

